physical and chemical properties of HCFC-133a
physical and chemical properties of HCFC-133a
An In-depth Technical Guide on the Physical and Chemical Properties of HCFC-133a
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-1,1,1-trifluoroethane, commonly known as HCFC-133a. The information is intended for researchers, scientists, and professionals in drug development and related fields, presenting quantitative data, experimental methodologies, and visual representations of key processes.
Core Physical Properties
HCFC-133a (Chemical Formula: C₂H₂ClF₃) is a hydrochlorofluorocarbon that exists as a colorless and odorless gas under standard conditions.[1][2][3] It is typically shipped as a liquid under its own vapor pressure.[1][3][4]
Quantitative Physical Data
The fundamental physical properties of HCFC-133a are summarized in the table below for easy reference and comparison.
| Property | Value | Conditions |
| Molecular Weight | 118.48 g/mol [2][3] | |
| Boiling Point | 6.1 °C[2] to 7 °C[5][6] | 1 atm |
| Melting Point | -105.3 °C[2][3] | |
| Density (Liquid) | 1.389 g/cm³[2][5] | at 0 °C |
| Relative Vapor Density | 4.1[1] | air = 1 |
| Solubility in Water | 9,200 mg/L[1] or 0.89 g/L[2] | at 25 °C |
| Refractive Index (Liquid) | 1.3092[2] or 1.3090[5][6] | at 0 °C |
Chemical Characteristics and Reactivity
HCFC-133a is part of the haloalkane family and exhibits chemical behaviors characteristic of this group.
Chemical Stability and Reactivity
HCFC-133a is generally chemically inert under many conditions.[3][7] However, it can react violently with strong reducing agents, such as very active metals.[3][4][7] It can also undergo oxidation with strong oxidizing agents, particularly under extreme temperatures.[3][4][7] When heated to decomposition, it emits toxic fumes containing fluorides.[1]
Atmospheric Chemistry and Environmental Impact
The atmospheric fate of HCFC-133a is a critical aspect of its chemical profile. It is primarily removed from the atmosphere through a gas-phase reaction with hydroxyl (OH) radicals.[8][9][10] This process dictates its atmospheric lifetime and environmental impact.
| Environmental Property | Value | Time Horizon |
| Atmospheric Lifetime | 4.45 years[8][9] | |
| Ozone Depletion Potential (ODP) | 0.017[8][9] to 0.02-0.06[11] | Relative to CFC-11 |
| Global Warming Potential (GWP) | 380[8][9] | 100-year |
The primary atmospheric degradation pathway for HCFC-133a is initiated by its reaction with hydroxyl radicals, as illustrated below.
Experimental Protocols
This section details the methodologies for determining the key properties of HCFC-133a.
Determination of Physical Properties
The physical properties of refrigerants like HCFC-133a are determined using a variety of experimental techniques. Vapor-liquid equilibrium (VLE) data, which is crucial for understanding boiling point and vapor pressure, is often measured using a static-analytic method .[12]
Static-Analytic Method for VLE Determination:
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A known quantity of the substance (HCFC-133a) is introduced into an equilibrium cell of a known volume.
-
The cell is submerged in a thermostatically controlled bath to maintain a constant temperature.
-
The system is allowed to reach equilibrium, where the liquid and vapor phases coexist.
-
The pressure inside the cell is measured using a high-precision pressure transducer.
-
Samples of the liquid and vapor phases are carefully extracted using capillary samplers and their compositions are determined, typically using gas chromatography.
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This process is repeated at various temperatures to map out the VLE curve.
Models such as the Peng-Robinson equation of state are then used to represent the experimental data and calculate thermodynamic properties.[13]
Laboratory Tests for Haloalkane Identification
Standard qualitative tests for haloalkanes can be applied to HCFC-133a to confirm the presence of the chlorine atom.
Silver Nitrate Test Protocol:
-
Nucleophilic Substitution: Place 1 mL of HCFC-133a in a test tube. Add 2 mL of ethanol to act as a common solvent, followed by 2 mL of aqueous sodium hydroxide (NaOH) solution.[14][15] Warm the mixture gently to facilitate the substitution of the chlorine atom with a hydroxyl group, forming a chloride ion (Cl⁻).[15][16]
-
Reaction: CF₃CH₂Cl + OH⁻ → CF₃CH₂OH + Cl⁻
-
-
Acidification: After cooling, acidify the mixture by adding dilute nitric acid (HNO₃). This step neutralizes any excess NaOH, which would otherwise precipitate with silver ions and interfere with the result.[15][16]
-
Precipitation: Add a few drops of aqueous silver nitrate (AgNO₃) solution.[14][15] The formation of a white precipitate of silver chloride (AgCl) confirms the presence of the chloride ion.[16]
-
Reaction: Ag⁺(aq) + Cl⁻(aq) → AgCl(s)
-
-
Confirmation: To confirm the precipitate is AgCl, add dilute ammonia solution. The white precipitate will dissolve to form a colorless solution of the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.[16][17]
Measurement of Atmospheric Reaction Rates
The rate of reaction of HCFC-133a with OH radicals, its primary atmospheric sink, is a key parameter for determining its atmospheric lifetime. This is often measured using techniques like pulsed laser photolysis combined with laser-induced fluorescence (PLP-LIF).[9]
PLP-LIF Experimental Protocol:
-
OH Radical Generation: A precursor gas (e.g., H₂O₂) is photolyzed using a pulsed excimer laser at a specific wavelength (e.g., 248 nm) inside a temperature-controlled reactor cell to generate OH radicals.[9]
-
Reaction Initiation: A known concentration of HCFC-133a is present in the reactor, and it begins to react with the newly formed OH radicals.
-
OH Concentration Monitoring: The concentration of OH radicals is monitored over time. This is achieved by exciting the OH radicals with a tunable dye laser at a specific wavelength (e.g., 282 nm) and detecting the resulting fluorescence at a different wavelength (e.g., 308 nm) using a photomultiplier tube.[9]
-
Kinetic Analysis: The decay of the OH fluorescence signal over time follows pseudo-first-order kinetics. By measuring the decay rate at different concentrations of HCFC-133a, the bimolecular rate coefficient for the reaction can be determined.
-
Temperature Dependence: The entire experiment is repeated at various temperatures (e.g., 233 K to 379 K) to determine the temperature dependence of the rate coefficient, which is essential for atmospheric modeling.[8][9]
References
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- 7. 1-CHLORO-2,2,2-TRIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. HCFC-133a (CF3CH2Cl): OH rate coefficient, UV and infrared absorption spectra, and atmospheric implications | NASA Airborne Science Program [airbornescience.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
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- 14. Lab test for haloalkanes with diagrams | Filo [askfilo.com]
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